molecular formula C10H8INO B2452112 1-Iodo-7-methoxyisoquinoline CAS No. 952569-54-9

1-Iodo-7-methoxyisoquinoline

Numéro de catalogue: B2452112
Numéro CAS: 952569-54-9
Poids moléculaire: 285.084
Clé InChI: ZXCBJXXYBDARBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Iodo-7-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. It is characterized by the presence of an iodine atom and a methoxy group attached to the isoquinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Iodo-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the iodination of 7-methoxyisoquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the isoquinoline derivative being dissolved in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Analyse Des Réactions Chimiques

1-Iodo-7-methoxyisoquinoline undergoes various chemical reactions, including:

1. Substitution Reactions:

2. Oxidation and Reduction Reactions:

Major Products Formed:

Applications De Recherche Scientifique

Cancer Therapy

1-Iodo-7-methoxyisoquinoline has been identified as a promising candidate for use as a tubulin polymerization inhibitor and antimitotic cytotoxin . Its structure allows it to effectively bind to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation . Recent studies have demonstrated its potential in treating various neoplastic disorders, including:

  • Leukemias : Such as acute myeloid leukemia.
  • Solid Tumors : Including breast cancer, ovarian cancer, and pancreatic cancer.

The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells while minimizing toxicity in normal cells .

Biochemical Research

In biochemical research, this compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to form stable complexes with biological macromolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions .

Case Study : A study reported that isoquinoline-derived compounds demonstrated selective inhibition of specific enzymes involved in neurodegenerative disorders, showcasing their versatility beyond oncology .

Drug Development

The compound is under investigation for its potential therapeutic properties beyond cancer treatment, including:

  • Antimicrobial Activities : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
  • Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases through enzyme inhibition mechanisms.

Mécanisme D'action

The mechanism of action of 1-iodo-7-methoxyisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparaison Avec Des Composés Similaires

1-Iodo-7-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

1. 1-Bromo-7-methoxyisoquinoline:

2. 1-Iodo-6-methoxyisoquinoline:

Activité Biologique

1-Iodo-7-methoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound belongs to the isoquinoline family, which has been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of iodine at the 1-position and a methoxy group at the 7-position significantly influences the compound's biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar isoquinoline derivatives have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity to DNA-damaging agents in cancer therapy .
  • Modulation of Signaling Pathways : Isoquinolines have been reported to affect various signaling pathways, including those involving NF-κB and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer metastasis .

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)12Induction of apoptosis
5-Aminoisoquinolin-1-oneVarious30PARP inhibition
IQTub8MCF-7 (breast cancer)15Microtubule depolymerization

Anti-inflammatory Effects

Isoquinolines are also noted for their anti-inflammatory properties. They can modulate the expression of pro-inflammatory cytokines and inhibit the activity of MMPs, contributing to their therapeutic potential in inflammatory diseases.

Case Study: In Vivo Model of Inflammation

In a rodent model of inflammatory bowel disease, treatment with an isoquinoline derivative resulted in reduced levels of inflammatory markers and improved histological scores compared to untreated controls. This suggests that compounds like this compound could be beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The structural modifications in isoquinolines significantly impact their biological activities. The presence of iodine at the 1-position enhances binding affinity and potency against specific targets due to halogen bonding interactions. Research indicates that removing or altering this iodine group can lead to a substantial decrease in activity .

Table 2: Structure-Activity Relationships

PositionSubstitutionEffect on Activity
1IodineIncreased potency
3MethylModerate reduction
7MethoxyRetained activity

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structural identity of 1-Iodo-7-methoxyisoquinoline?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and iodine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural proof. For purity assessment, combine HPLC with UV-Vis spectroscopy (λmax ~280 nm for isoquinoline derivatives) . Cross-reference spectral data with analogous compounds like 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline to validate methoxy and iodo group environments .

Q. What synthetic routes are reported for this compound, and how can side-product formation be minimized?

  • Methodological Answer : Electrophilic iodination of 7-methoxyisoquinoline using iodine monochloride (ICl) in acetic acid at 0–5°C is a common method. Key parameters:

  • Solvent polarity : Dichloromethane reduces undesired diiodination compared to DMF.
  • Stoichiometry : Maintain a 1:1.05 substrate-to-iodine ratio to limit excess reagent.
  • Quenching : Use sodium thiosulfate to terminate reactions and prevent over-iodination.
    Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Temperature : Store samples at -20°C (control), 4°C, 25°C, and 40°C for 1–4 weeks.
  • Light exposure : Use UV lamps (254 nm) to assess photolytic decomposition.
  • Analysis : Quantify degradation via HPLC-UV (C18 column, methanol/water 70:30).
    Stability criteria: ≤5% degradation at 25°C after 30 days. Compare results with structurally similar compounds like 6-methoxy-3,4-dihydroisoquinoline derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. Key steps:

  • Optimize geometries of the iodo-substituted compound and palladium catalysts.
  • Calculate activation energies for oxidative addition steps (iodine vs. methoxy group electronic effects).
    Validate predictions experimentally using GC-MS to track aryl-iodide conversion rates .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic syntheses?

  • Methodological Answer : Systematic meta-analysis of literature

  • Variable isolation : Compare studies by catalyst type (e.g., Pd(PPh3)4 vs. CuI), solvent polarity, and base (K2CO3 vs. Cs2CO3).
  • Statistical modeling : Apply ANOVA to identify significant yield differences (p < 0.05).
    Example finding: Pd-based catalysts yield >80% in DMF, while Cu systems require DMSO for >60% efficiency. Replicate conflicting protocols with standardized reagents to isolate variables .

Q. How does the iodine atom in this compound influence its intermolecular interactions in crystal packing?

  • Methodological Answer : Analyze single-crystal X-ray diffraction

  • Hirshfeld surface analysis : Quantify I···H, I···O, and I···π contacts.
  • Comparative study : Contrast with non-iodinated analogs (e.g., 7-methoxyisoquinoline) to isolate iodine’s role.
    Observed trend: Iodo groups enhance halogen bonding (2.8–3.2 Å contacts) and reduce π-π stacking distances by 0.2–0.3 Å .

Q. Data Contradiction and Validation

Q. What experimental controls are essential when discrepancies arise in biological activity assays involving this compound?

  • Methodological Answer :

  • Positive/Negative controls : Use known kinase inhibitors (e.g., staurosporine) to validate assay sensitivity.
  • Compound stability : Pre-test incubation in assay buffer (e.g., PBS, 37°C) to rule out degradation.
  • Dose-response curves : Generate IC50 values in triplicate across independent experiments.
    If inconsistencies persist, verify purity via NMR and LC-MS, as trace solvents (e.g., DMSO) may artifactually modulate activity .

Q. How can isotopic labeling (e.g., deuterium) clarify metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer : Synthesize deuterated analogs at the methoxy group (7-OCH2D) via NaBD4 reduction. Track metabolites using LC-MS/MS:

  • Fragmentation patterns : Compare parent and deuterated ions (m/z shifts +1).
  • Metabolite identification : Look for demethylation (loss of -CD3) or hydroxylation (+16 amu).
    This approach differentiates Phase I oxidation from conjugation pathways .

Propriétés

IUPAC Name

1-iodo-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCBJXXYBDARBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.